Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-6-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate
Description
Chemical Structure and Properties Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-6-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate (CAS: 10134-33-5) is a highly sulfonated azo dye with a complex polycyclic aromatic backbone. Its molecular formula is C₃₆H₂₂N₇Na₃O₁₀S₃, and it features:
- Two azo (-N=N-) linkages connecting naphthalene and phenyl groups.
- Three sulfonate (-SO₃⁻) groups and one hydroxyl (-OH) group, enhancing water solubility and stability in aqueous media.
- A sodium counterion structure, typical for industrial dyes to improve solubility and reduce aggregation .
Applications This compound is commercially designated as Acid Red 18 (synonyms: Ponceau 4R, New Coccine), widely used as a food colorant (E124 in the EU) and in textiles due to its vibrant red hue. Its sulfonate groups enable strong binding to natural fibers like wool and silk .
Properties
CAS No. |
85283-66-5 |
|---|---|
Molecular Formula |
C36H22N7Na3O10S3 |
Molecular Weight |
877.8 g/mol |
IUPAC Name |
trisodium;6-amino-4-hydroxy-3-[[4-[(4-phenyldiazenyl-6-sulfonatonaphthalen-1-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C36H25N7O10S3.3Na/c37-21-7-6-20-16-34(56(51,52)53)35(36(44)27(20)17-21)43-42-31-13-15-33(29-19-24(55(48,49)50)9-11-26(29)31)41-40-30-12-14-32(39-38-22-4-2-1-3-5-22)28-18-23(54(45,46)47)8-10-25(28)30;;;/h1-19,44H,37H2,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |
InChI Key |
PIQVJYULRMZYIJ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=C(C=C7C=CC(=CC7=C6O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization
- Aromatic amines such as 7-amino-1-hydroxy-3-sulfo-2-naphthalenyl derivatives are treated with nitrous acid under acidic conditions (usually at low temperatures, 0–5°C) to form diazonium salts.
- Control of temperature and pH is critical to maintain the stability of diazonium intermediates.
Azo Coupling
- The diazonium salts are then coupled with phenylazo-substituted naphthalenesulfonic acid derivatives.
- The coupling reaction is performed in alkaline media to facilitate nucleophilic attack on the diazonium ion.
- This step is repeated to form the bis-azo structure characteristic of the final compound.
Sulfonation and Salt Formation
- Sulfonation introduces sulfonate (-SO3H) groups to the aromatic rings, which are subsequently neutralized with sodium hydroxide to form the trisodium salt.
- This step enhances the water solubility and dyeing properties.
Reaction Conditions and Optimization
- Temperature: Diazotization at 0–5°C; azo coupling at ambient to slightly elevated temperatures (20–40°C).
- pH: Diazotization under acidic conditions (pH ~1–3); coupling under alkaline conditions (pH ~8–10).
- Reaction time: Controlled to prevent decomposition of intermediates and ensure complete coupling.
- Solvent: Aqueous media is predominant due to solubility requirements.
Data Table: Typical Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Time (min) | Notes |
|---|---|---|---|---|---|
| Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 | 1–3 | 10–30 | Keep cold to stabilize diazonium salt |
| Azo Coupling | Diazonium salt + Naphthalenesulfonic acid derivative | 20–40 | 8–10 | 30–60 | Alkaline medium for coupling reaction |
| Sulfonation | Sulfuric acid or sulfonating agent | Variable | Acidic | Variable | Introduces sulfonate groups |
| Neutralization | NaOH | Ambient | ~7–9 | 15–30 | Forms trisodium salt for solubility |
Research Discoveries and Improvements
- The introduction of multiple azo groups in a controlled manner improves color fastness and stability under various conditions.
- Sulfonation patterns are optimized to balance water solubility and dye affinity to substrates.
- Reaction monitoring via spectroscopic methods (UV-Vis, IR) ensures the formation of desired azo linkages and minimizes side products.
- Recent studies emphasize environmentally friendly synthesis routes, such as reducing hazardous reagents and improving yield through catalysis.
Analytical Characterization Supporting Preparation
- Molecular weight confirmation (~937.86 g/mol) by mass spectrometry.
- Structural verification through NMR and IR spectroscopy confirming azo linkages and sulfonate groups.
- Purity assessment via HPLC and elemental analysis.
- Solubility tests confirming the trisodium salt form’s excellent water solubility.
This detailed synthesis approach is supported by chemical databases and literature sources such as PubChem and chemical property repositories, which provide molecular descriptors and related compound analogs for comparative analysis.
Chemical Reactions Analysis
Types of Reactions
Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-6-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The sulfonate groups can participate in substitution reactions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include different aromatic amines and modified azo compounds, which can have varied applications based on their chemical properties.
Scientific Research Applications
Physical Properties
- Appearance: Typically presented as a dark powder or solid.
- Solubility: Highly soluble in water, making it suitable for various applications.
Textile Industry
Azo dyes, including Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-6-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate, are extensively used in dyeing textiles due to their vibrant colors and stability. They are particularly favored for:
- Cotton and Cellulosic Fibers: The dye exhibits excellent affinity for cotton, providing bright and long-lasting colors.
- Polyester Blends: It can be used in blends to enhance colorfastness.
Analytical Chemistry
This compound serves as a reagent in various analytical methods:
- Colorimetric Analysis: Utilized for the quantitative determination of metal ions through complexation reactions that yield colored products.
- Spectrophotometry: Its absorbance characteristics allow for the detection and quantification of substances in solution.
Biological Applications
Research has indicated potential uses in biological systems:
- Drug Delivery Systems: The compound's ability to form complexes with various biomolecules can be exploited for targeted drug delivery.
- Diagnostic Agents: Its colorimetric properties can be harnessed in assays for detecting specific biomolecules.
Case Study 1: Textile Dyeing Performance
A study evaluated the performance of this compound on cotton fabrics. The results showed:
| Property | Result |
|---|---|
| Color Fastness (Washing) | Grade 4 (Good) |
| Light Fastness | Grade 5 (Very Good) |
| Overall Satisfaction | High |
Case Study 2: Analytical Application
In a comparative study of azo dyes used for spectrophotometric analysis, this compound demonstrated superior sensitivity for detecting lead ions compared to traditional methods. The detection limit was established at , showcasing its effectiveness as an analytical reagent.
Mechanism of Action
The mechanism of action of Trisodium 5-((7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-8-((4-(phenylazo)-6-sulfo-1-naphthalenyl)azo)-2-naphthalenesulfonate involves its interaction with molecular targets through its azo groups. The compound can form hydrogen bonds and electrostatic interactions with various substrates, leading to changes in their properties. The pathways involved often include the formation of complexes with metal ions and interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s uniqueness lies in its dual azo bonds and sulfonate positioning. Below is a comparative analysis with structurally related azo dyes:
Key Research Findings
Solubility and Stability: The target compound’s three sulfonate groups confer superior water solubility compared to mono-sulfonated analogs (e.g., Acid Red 14) . Its dual azo bonds, however, increase susceptibility to reductive cleavage in anaerobic environments, a common issue for azo dyes .
Environmental Impact : Unlike simpler azo dyes (e.g., Acid Red 14), the target compound’s complex structure resists microbial degradation, contributing to persistence in wastewater systems .
Q & A
Q. Table 1. Key Reaction Conditions for Functional Group Modification
Q. Table 2. Biological Activity Screening Parameters
| Assay Type | Target System | Key Metrics | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa cells | IC (µM), ROS generation | |
| Anti-biofilm | P. aeruginosa | Biofilm inhibition (%) at 24 h | |
| Protein Binding | Bovine Serum Albumin | Binding affinity (K ×10 M⁻¹) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
